molecular formula C19H16N2O3 B1227357 Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-77-6

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B1227357
CAS No.: 477854-77-6
M. Wt: 320.3 g/mol
InChI Key: YXRZPWSCYIXPDK-UHFFFAOYSA-N
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Description

4-phenoxy-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester is an aromatic ether.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate, as a pyrimidine derivative, is significant in synthetic chemistry. An improved synthesis method for 4-aryl-5-pyrimidinecarboxylates, including this compound, was reported, highlighting its synthesis from s-triazine and ethyl benzoyl acetate or from ethyl 2-benzoyl-3-ethoxy-2-propenoate and guanidine (Breaux & Zwikelmaier, 1981). Another study demonstrated the synthesis and characterization of this compound, emphasizing its potential for antioxidant and radioprotective activities (Mohan et al., 2014).

Potential Applications in Nonlinear Optics

The pyrimidine ring's presence in DNA and RNA underlines its natural importance. Studies on phenyl pyrimidine derivatives, including this compound, indicate promising applications in medicine and nonlinear optics (NLO). Detailed structural, electronic, and optical analyses suggest the NLO character of these molecules, recommending their use in optoelectronic applications (Hussain et al., 2020).

Biological and Medicinal Research

Research on 4-arylpyrimidine derivatives, related to this compound, revealed their efficacy in anti-anoxic and anti-lipid peroxidation activities. One such derivative showed significant potency in reducing cerebral edema, comparable to vitamin E, suggesting potential cerebral protective properties (Kuno et al., 1993). Additionally, ethyl 2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate, a derivative of this compound, was synthesized and displayed notable anti-bacterial, anti-fungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing it in a dry place and in a closed container (P402 + P404) .

Properties

IUPAC Name

ethyl 4-phenoxy-2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-2-23-19(22)16-13-20-17(14-9-5-3-6-10-14)21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRZPWSCYIXPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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